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Compound of Interest

Compound Name:
Tert-butyl N-[(E)-but-2-

enyl]carbamate

CAS No.: 144019-19-2

Cat. No.: B115778 Get Quote

Introduction & Strategic Utility
Tert-butyl N-[(E)-but-2-enyl]carbamate (CAS: 147833-84-1) serves as a privileged "chiral

amine precursor" in drug discovery. Unlike simple allylic amines, the presence of the internal

alkene (crotyl motif) and the Boc-protected nitrogen allows for divergent reaction pathways

governed by catalyst selection.

This guide focuses on two orthogonal palladium-catalyzed protocols that transform this linear

substrate into high-value scaffolds:

Regio- and Enantioselective

-Arylation: Converting the achiral starting material into chiral

-branched allylic amines via a Lithiation-Transmetalation-Coupling (LTC) sequence.

Oxidative Heterocyclization: Leveraging Pd(II) catalysis to forge oxazolidinones, key

pharmacophores in antibacterial and CNS-active agents.

Mechanistic Pathways & Decision Matrix
The reactivity of N-Boc-crotylamine is dictated by the oxidation state of the Palladium catalyst

and the presence of directing bases.
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Figure 1: Divergent reactivity of N-Boc-crotylamine based on catalyst oxidation state and

activation mode.

Protocol A: Enantioselective -Arylation (C-H
Functionalization)
Objective: Synthesis of chiral

-substituted allylic amines. Mechanism: This protocol utilizes the "Beak-Campos" methodology.
The N-Boc group directs enantioselective deprotonation at the

-position using

-BuLi and (-)-Sparteine. The resulting organolithium is transmetalated to zinc, allowing for a
stereoretentive Negishi coupling with aryl halides.

Reagents & Equipment[1]
Substrate: Tert-butyl N-[(E)-but-2-enyl]carbamate (1.0 equiv)

Base/Ligand:

-BuLi (1.3 equiv), (-)-Sparteine (1.3 equiv)

Transmetalator:

(1.0 M in THF, 1.4 equiv)

Catalyst System:
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(5 mol%),

(10 mol%)

Electrophile: Aryl Bromide (1.2 equiv)

Solvent: Anhydrous TBME (tert-butyl methyl ether) or Toluene.

Step-by-Step Methodology
Complexation (-78°C): In a flame-dried Schlenk flask under Argon, dissolve (-)-Sparteine (1.3

equiv) in anhydrous TBME. Cool to -78°C. Add

-BuLi dropwise. Stir for 15 min.

Deprotonation: Add a solution of N-Boc-crotylamine (1.0 equiv) in TBME dropwise over 10

min. The solution may turn bright yellow/orange, indicating the formation of the dipole-

stabilized carbanion. Stir for 45 min at -78°C.

Critical Note: Temperature control is vital. Above -60°C, the lithiated species may undergo

non-selective decomposition or isomerization.

Transmetalation: Add

solution slowly. Stir for 30 min at -78°C, then allow the mixture to warm to 0°C (or room
temperature) over 30 min. The solution typically becomes colorless or pale yellow.

Catalysis: In a separate vial, premix

and

in a minimal amount of solvent for 5 min to generate the active Pd(0) species. Add this
catalyst solution to the organozinc mixture, followed immediately by the Aryl Bromide.

Coupling: Stir at ambient temperature for 12–16 hours.

Workup: Quench with sat.

, extract with EtOAc, and purify via silica gel chromatography.
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Performance Metrics
Parameter Specification

Yield Typically 60–85%

Enantiomeric Ratio (er) >90:10 to 98:2 (Dependent on Sparteine purity)

Regioselectivity

>20:1 (

-arylation vs

-arylation)

Stereochemistry
Retention of configuration (stereospecific

transmetalation)

Protocol B: Pd(II)-Catalyzed Oxidative Cyclization
Objective: Synthesis of 4-vinyloxazolidin-2-ones. Mechanism: An intramolecular "Aza-Wacker"

type reaction. Pd(II) activates the alkene, facilitating nucleophilic attack by the carbamate

oxygen (or nitrogen, depending on conditions), followed by

-hydride elimination.

Reagents & Equipment
Substrate: N-Boc-Crotylamine (1.0 equiv)

Catalyst:

(5–10 mol%)

Oxidant: Benzoquinone (BQ) (2.0 equiv) OR

(1 atm) with DMSO.

Solvent: 1,4-Dioxane or DMSO/AcOH (9:1).

Step-by-Step Methodology
Setup: Charge a reaction tube with N-Boc-crotylamine (0.5 mmol),

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b115778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(5.6 mg, 0.025 mmol), and Benzoquinone (108 mg, 1.0 mmol).

Green Chemistry Alternative: Use DMSO as the solvent under an

balloon (1 atm).[1] DMSO acts as a ligand and oxidant carrier (Stahl conditions).

Reaction: Dissolve in 1,4-Dioxane (2 mL). Seal the tube and heat to 60°C.

Monitoring: Monitor by TLC. The reaction typically completes in 24 hours.

Workup: Dilute with diethyl ether. Wash with 1N NaOH (to remove hydroquinone byproducts)

and brine. Dry over

.

Purification: Flash chromatography (Hexanes/EtOAc).

Troubleshooting Guide
Issue Probable Cause Corrective Action

Low Conversion Catalyst poisoning by amine

Ensure N-Boc protection is

intact; free amines poison

Pd(II).

Pd Black Formation Catalyst decomposition

Add 10 mol% DMSO or use

Benzoquinone as a stabilizing

oxidant.

Isomerization -Hydride elimination/re-

insertion

Lower temperature to 40°C;

shorten reaction time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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